补体因子 D-IN-1

描述

Complement factor D, also known as adipsin, is a highly specific serine protease that cleaves factor B as its only substrate . It is the rate-limiting step of the alternative pathway of complement . The protein encoded by this gene is a member of the trypsin family of serine proteases secreted by adipocytes into the bloodstream . The encoded protein is a component of the alternative complement pathway best known for its role in humoral suppression of infectious agents .

Synthesis Analysis

Complement factor D is an essential component of the alternative pathway of complement activation . Its only known function is to cleave and activate factor B when factor B is bound to C3b or a C3b-like protein such as C3 (H2O) or CVF . Factor D is a serine protease that stimulates glucose transport for triglyceride accumulation in fats cells and inhibits lipolysis .Molecular Structure Analysis

Factor D is a glycosylated protein composed of a single 24,000 Da polypeptide chain . All members of the chymotrypsin family of serine proteases have very similar structures. In all cases, including factor D, there are two antiparallel β-barrel domains with each barrel containing six β-strands with the same typology in all enzymes .Chemical Reactions Analysis

Factor D cleaves factor B when the latter is complexed with factor C3b, activating the C3bbb complex, which then becomes the C3 convertase of the alternate pathway . Its function is homologous to that of C1s in the classical pathway .Physical And Chemical Properties Analysis

The protein encoded by this gene is a member of the trypsin family of serine proteases secreted by adipocytes into the bloodstream . The encoded protein is a component of the alternative complement pathway best known for its role in humoral suppression of infectious agents .科学研究应用

在炎症和免疫炎症性疾病中的作用

补体因子 D (CFD) 在补体系统的激活中至关重要,特别是替代补体途径 (AP)。它在炎症和免疫炎症性疾病中发挥着重要作用。Taylor 和 Fairlie (2000) 讨论了为阻断 C5a(CFD 对其有贡献)而开发的药物的抗炎活性 (Taylor & Fairlie, 2000)。

对年龄相关性黄斑变性的贡献

CFD 已与年龄相关性黄斑变性 (AMD) 联系起来。Stanton 等人 (2011) 的一项研究发现 CFD 基因 SNP 与 AMD 之间存在关联。这一发现与 CFD 在调节替代补体途径中的作用相一致,而替代补体途径与 AMD 的发病机制有关 (Stanton et al., 2011)。

抑制补体途径相关疾病的治疗

Karki 等人 (2019) 的研究强调了选择性 FD 抑制剂的设计和合成,用于治疗年龄相关性黄斑变性和阵发性睡眠性血红蛋白尿症等疾病,突出了 CFD 在 AP 中的核心作用 (Karki et al., 2019)。

在补体相关肾脏疾病中的作用

Abrera-Abeleda 等人 (2007) 研究了 CFD 基因靶向缺失的小鼠,由于系膜免疫复合物肾小球肾炎,这些小鼠出现了白蛋白尿和肌酐清除率降低。这突出了 CFD 在肾脏病理生理学中的重要性 (Abrera-Abeleda et al., 2007)。

对凝集素补体途径的影响

Takahashi 等人 (2010) 发现 MASP-1 对于替代途径的激活至关重要,并在 CFD 的激活中发挥作用,表明凝集素补体途径和 CFD 激活之间存在交叉途径相互作用 (Takahashi et al., 2010)。

因子 D 抑制剂的临床前表征

Chen 等人 (2020) 讨论了 BCX9930,一种有效的口服补体因子 D 抑制剂,及其在治疗阵发性睡眠性血红蛋白尿症 (PNH) 等替代途径介导的疾病中的潜力 (Chen et al., 2020)。

与传染病的遗传关联

Sprong 等人 (2006) 报告了患有脑膜炎双球菌感染的家族中 CFD 基因的两个新突变,突出了 CFD 在易患侵袭性脑膜炎双球菌疾病中的作用 (Sprong et al., 2006)。

脂肪来源的因子 D 和补体激活

Wu 等人 (2018) 研究了脂肪来源的因子 D 对补体替代途径激活的贡献,提供了对 CFD 的生理来源和重要性的见解 (Wu et al., 2018)。

作用机制

未来方向

Complement factor D is a strategic target for regulating the alternative complement pathway . Because the alternative pathway has a role in many diseases that are characterized by excessive or poorly mediated complement activation, this pathway is an enticing target for effective therapeutic intervention . The FDA has approved AstraZeneca’s danicopan (Voydeya) as add-on therapy to C5-targeted antibodies for extravascular haemolysis (EVH) in adults with paroxysmal nocturnal haemoglobinuria (PNH) . Danicopan, an oral small molecule, is the first factor D inhibitor to market, further broadening the scope of the complement-targeted arsenal .

属性

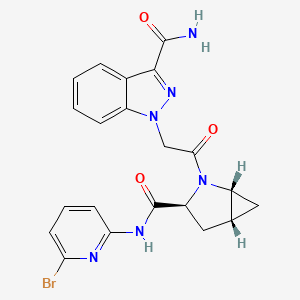

IUPAC Name |

1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZUTHDJLNZLCM-DFBGVHRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Complement factor D-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

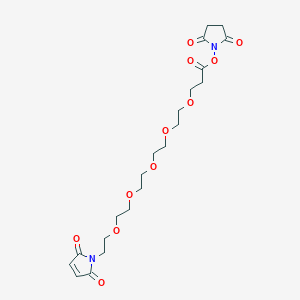

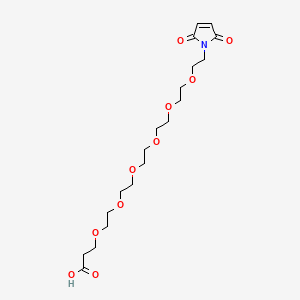

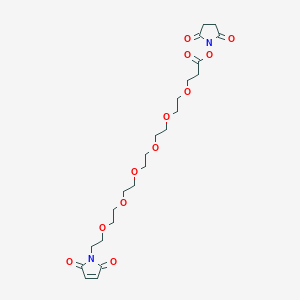

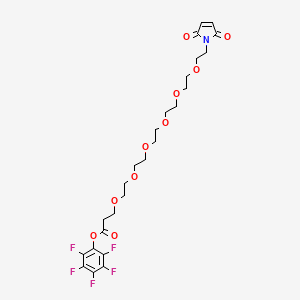

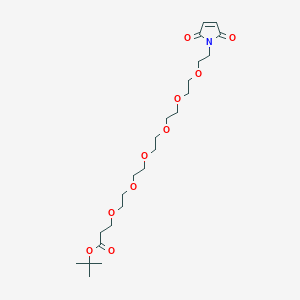

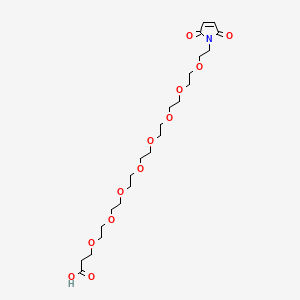

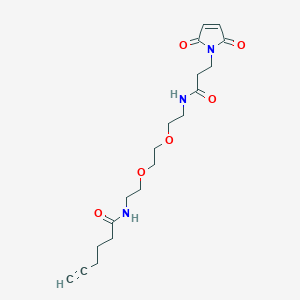

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)